
2,2,2-Trifluoroethyl radical
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The 2,2,2-Trifluoroethyl radical is a highly reactive chemical species with the molecular formula C₂H₂F₃. It is characterized by the presence of three fluorine atoms attached to the same carbon atom, making it a trifluoromethyl group. This radical is of significant interest in organic chemistry due to its unique electronic properties and its ability to participate in various chemical reactions .
Vorbereitungsmethoden
The synthesis of the 2,2,2-Trifluoroethyl radical can be achieved through several methods. One common approach involves the use of trifluoroethyl iodide as a precursor. The radical can be generated by the homolytic cleavage of the C-I bond under photochemical or thermal conditions. Another method involves the use of trifluoroethyl bromide in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide .
Industrial production of the this compound often involves the use of continuous flow reactors to ensure a steady supply of the radical for various applications. The reaction conditions typically include elevated temperatures and the presence of radical initiators to facilitate the generation of the radical .
Analyse Chemischer Reaktionen
The 2,2,2-Trifluoroethyl radical is known to undergo a variety of chemical reactions, including:
Oxidation: The radical can be oxidized to form trifluoroacetic acid under specific conditions.
Reduction: It can be reduced to form trifluoroethanol.
Substitution: The radical can participate in substitution reactions, where it replaces a hydrogen atom in an organic molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions include trifluoroacetic acid, trifluoroethanol, and various trifluoroethyl-substituted organic compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which the 2,2,2-Trifluoroethyl radical exerts its effects involves the formation of covalent bonds with target molecules. The radical can abstract hydrogen atoms from organic substrates, leading to the formation of new carbon-fluorine bonds. This process is facilitated by the high reactivity of the radical and its ability to stabilize the transition state through the electron-withdrawing effects of the fluorine atoms .
Vergleich Mit ähnlichen Verbindungen
The 2,2,2-Trifluoroethyl radical can be compared with other similar compounds such as the trifluoromethyl radical (CF₃) and the trifluoromethoxy radical (CF₃O). While all these radicals contain fluorine atoms, the this compound is unique in its ability to form stable carbon-fluorine bonds with a wide range of organic substrates. This makes it particularly valuable in the synthesis of fluorinated compounds with diverse applications .
Similar compounds include:
- Trifluoromethyl radical (CF₃)
- Trifluoromethoxy radical (CF₃O)
- Trifluoromethylthio radical (CF₃S)
Each of these radicals has its own unique reactivity and applications, but the this compound stands out due to its versatility and stability in various chemical reactions .
Eigenschaften
CAS-Nummer |
3248-58-6 |
|---|---|
Molekularformel |
C2H2F3 |
Molekulargewicht |
83.03 g/mol |
InChI |
InChI=1S/C2H2F3/c1-2(3,4)5/h1H2 |
InChI-Schlüssel |
COLOHWPRNRVWPI-UHFFFAOYSA-N |
Kanonische SMILES |
[CH2]C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


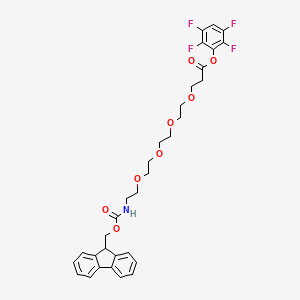
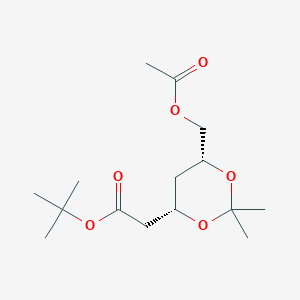

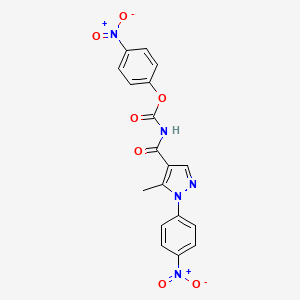
![9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B13423219.png)

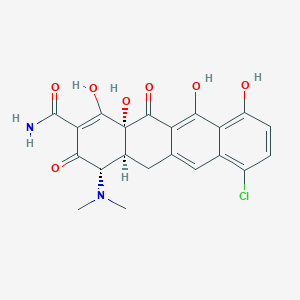
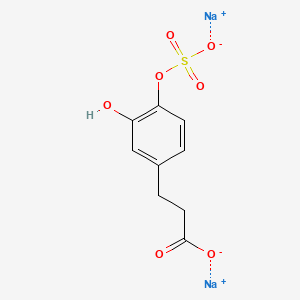

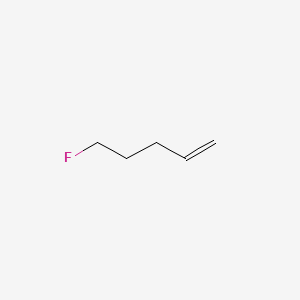
![6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13423259.png)
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)

![Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13423270.png)
